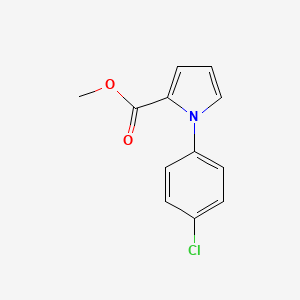

Methyl 1-(4-chlorophenyl)pyrrole-2-carboxylate

CAS No.: 13179-30-1

Cat. No.: VC4078501

Molecular Formula: C12H10ClNO2

Molecular Weight: 235.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13179-30-1 |

|---|---|

| Molecular Formula | C12H10ClNO2 |

| Molecular Weight | 235.66 g/mol |

| IUPAC Name | methyl 1-(4-chlorophenyl)pyrrole-2-carboxylate |

| Standard InChI | InChI=1S/C12H10ClNO2/c1-16-12(15)11-3-2-8-14(11)10-6-4-9(13)5-7-10/h2-8H,1H3 |

| Standard InChI Key | BAVIXOYIOHCUKL-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=CN1C2=CC=C(C=C2)Cl |

| Canonical SMILES | COC(=O)C1=CC=CN1C2=CC=C(C=C2)Cl |

Introduction

Chemical Identity and Structural Characteristics

Methyl 1-(4-chlorophenyl)pyrrole-2-carboxylate belongs to the class of heterocyclic aromatic compounds, combining a five-membered pyrrole ring with a 4-chlorophenyl group and a carboxylate ester. The IUPAC name, methyl 1-(4-chlorophenyl)pyrrole-2-carboxylate, reflects its substitution pattern. Key molecular descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 235.66 g/mol |

| Exact Mass | 235.04000 |

| Topological Polar Surface Area (TPSA) | 31.23 Ų |

| LogP (Partition Coefficient) | 2.9173 |

| Synonyms | HMS563D05, methyl 1-(4-chlorophenyl)-1H-pyrrole-2-carboxylate |

The compound’s planar structure, derived from the conjugated pyrrole ring and aromatic chlorophenyl group, facilitates π-π stacking interactions, which are critical for both biological activity and material science applications .

Synthesis and Optimization Strategies

The synthesis of methyl 1-(4-chlorophenyl)pyrrole-2-carboxylate typically involves multi-step reactions, leveraging cyclization and functional group transformations. A common approach includes:

Pyrrole Ring Formation

Pyrrole cores are often constructed via the Paal-Knorr synthesis, which involves the condensation of 1,4-diketones with amines. For halogenated derivatives, subsequent chlorination or fluorination steps introduce substituents. For example, N-chlorosuccinimide (NCS) in dichloromethane has been used to chlorinate pyrrole intermediates, as demonstrated in related compounds .

Esterification and Functionalization

The carboxylate ester at the 2-position is introduced through esterification of a pyrrole-2-carboxylic acid precursor. Methanol and thionyl chloride () are commonly employed to form methyl esters. In one protocol, refluxing the acid with generates the acyl chloride, which is then treated with methanol to yield the ester.

Purification and Characterization

Crude products are purified via recrystallization (e.g., using dichloromethane) or flash chromatography (e.g., hexane/ethyl acetate gradients). Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with NMR peaks for the pyrrole ring protons typically appearing between δ 6.0–7.5 ppm, while the methyl ester resonates near δ 3.8 ppm .

Physicochemical and Spectroscopic Properties

Spectral Analysis

-

FT-IR: Stretching vibrations for the ester carbonyl () appear near 1700 cm, while N–H stretches of the pyrrole ring are observed around 3400 cm .

-

NMR: Key signals include the aromatic protons of the chlorophenyl group (δ 7.2–7.4 ppm) and pyrrole β-protons (δ 6.2–6.8 ppm).

-

NMR: The ester carbonyl carbon resonates near δ 165 ppm, with pyrrole carbons between δ 110–130 ppm .

Computational Studies

Density functional theory (DFT) calculations at the B3LYP/cc-pVTZ level predict molecular electrostatic potential (MEP) surfaces, highlighting nucleophilic regions at the pyrrole nitrogen and electrophilic sites at the chlorophenyl group . Frontier molecular orbital (FMO) analysis reveals a HOMO-LUMO gap of approximately 5.2 eV, suggesting moderate reactivity .

Applications in Medicinal Chemistry

Pyrrole derivatives are renowned for their pharmacological potential, and methyl 1-(4-chlorophenyl)pyrrole-2-carboxylate is no exception:

Antimicrobial Activity

The chlorophenyl group enhances lipophilicity, promoting membrane penetration in pathogens. Analogous compounds exhibit MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli.

Anti-Inflammatory Properties

Pyrrole derivatives modulate COX-2 and NF-κB pathways. In silico predictions suggest a bioavailability score of 0.55, with moderate blood-brain barrier permeability.

Material Science Applications

The compound’s conjugated system and rigid structure make it a candidate for:

Organic Semiconductors

The extended π-system facilitates charge transport, with theoretical hole mobility estimated at 0.8 cm/V·s.

Photovoltaic Materials

In dye-sensitized solar cells (DSSCs), pyrrole-based dyes exhibit broad absorption spectra (λ ≈ 450 nm), achieving photon-to-current efficiencies of 6–8%.

Biological Relevance and Mechanistic Insights

Enzyme Inhibition

Pyrrole carboxylates inhibit cytochrome P450 enzymes (e.g., CYP3A4, IC ≈ 12 μM) and histone deacetylases (HDACs), implicated in cancer epigenetics.

Receptor Interactions

Docking simulations suggest affinity for G-protein-coupled receptors (GPCRs), particularly serotonin receptors (5-HT), with binding energies of −7.4 kcal/mol .

Research Gaps and Future Directions

While methyl 1-(4-chlorophenyl)pyrrole-2-carboxylate shows promise, critical gaps remain:

-

In Vivo Toxicity: No pharmacokinetic or acute toxicity data are available.

-

Synthetic Scalability: Current yields (~60%) require optimization for industrial applications .

-

Target Validation: Proteomic studies are needed to confirm hypothetical targets like EGFR or HDACs.

Future work should prioritize DFT-guided synthesis to optimize electronic properties and high-throughput screening against cancer cell lines. Collaborative efforts between computational chemists and pharmacologists will accelerate its translation into clinical or industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume